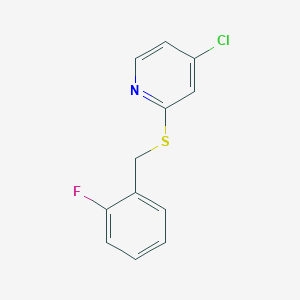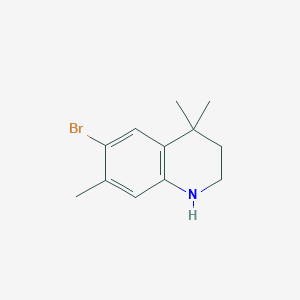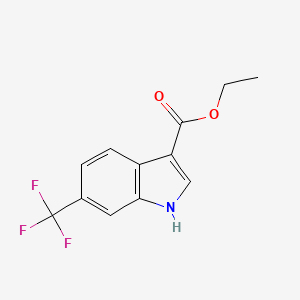![molecular formula C12H21NO3Si B11858182 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine CAS No. 155160-54-6](/img/structure/B11858182.png)
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine is an organosilicon compound with the molecular formula C12H21NO3Si. It is widely used as a silane coupling agent in various industrial applications, including adhesives, coatings, and plastics . This compound is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in the production of composite materials.
Preparation Methods
The synthesis of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine typically involves the reaction of 4-bromoethylbenzene with trimethoxysilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine involves the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This process enhances the adhesion between organic and inorganic materials, making it valuable in various applications .
Comparison with Similar Compounds
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine can be compared with other similar compounds, such as:
Phenyltrimethoxysilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
3-(N-phenylamino)propyltrimethoxysilane: Similar in structure but with a different substitution pattern, leading to variations in reactivity and application.
The uniqueness of this compound lies in its combination of the trimethoxysilyl group and the amine group, providing enhanced reactivity and versatility in various applications.
Properties
CAS No. |
155160-54-6 |
|---|---|
Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
[4-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10,13H2,1-3H3 |
InChI Key |
GREUHSCJQLULPW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)




![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)

